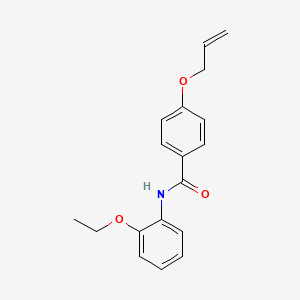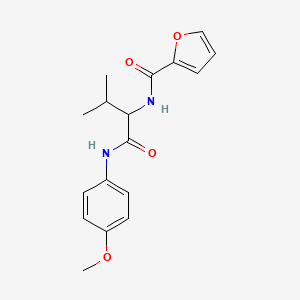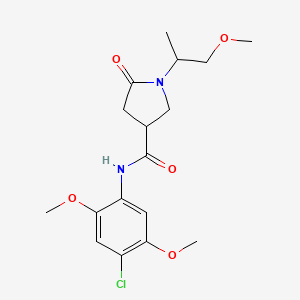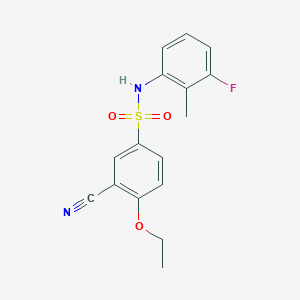![molecular formula C16H21FN2O3 B4425870 4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide](/img/structure/B4425870.png)
4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide
Descripción general
Descripción
4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various medical conditions. It was initially developed as an immunosuppressant drug for the treatment of multiple sclerosis (MS), but recent studies have shown that it has a broader range of applications.
Mecanismo De Acción
4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide works by binding to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of immune cells. By binding to these receptors, this compound prevents immune cells from leaving the lymph nodes and entering the bloodstream, where they can cause inflammation and tissue damage. This mechanism of action is thought to be responsible for the drug's immunomodulatory effects in MS and other autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the number of circulating lymphocytes, increasing the expression of anti-inflammatory cytokines, and decreasing the expression of pro-inflammatory cytokines. It has also been shown to reduce the levels of certain inflammatory markers in the blood and cerebrospinal fluid of MS patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.
Direcciones Futuras
There are several potential future directions for research on 4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide. One area of interest is the drug's potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus. Another area of interest is the drug's potential use in combination with other immunomodulatory agents for the treatment of cancer. Finally, there is ongoing research into the development of new formulations of this compound that may improve its solubility and bioavailability.
Aplicaciones Científicas De Investigación
4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide has been extensively studied for its potential therapeutic effects in various medical conditions, including MS, cancer, and autoimmune diseases. In MS, this compound acts as an immunomodulatory agent, reducing the number of immune cells that enter the central nervous system and preventing the inflammation that leads to nerve damage. In cancer, this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In autoimmune diseases, this compound has been shown to suppress the immune response and reduce inflammation.
Propiedades
IUPAC Name |
4-fluoro-N-[3-(oxan-2-ylmethylamino)-3-oxopropyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c17-13-6-4-12(5-7-13)16(21)18-9-8-15(20)19-11-14-3-1-2-10-22-14/h4-7,14H,1-3,8-11H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPWLKJYPFHBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CNC(=O)CCNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4425788.png)



![4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-2,6-dimethylmorpholine](/img/structure/B4425807.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyridinylpropanamide](/img/structure/B4425811.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)propanamide](/img/structure/B4425819.png)

![8-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4425830.png)


![N-1-adamantyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4425862.png)
![N-(2-furylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425884.png)
